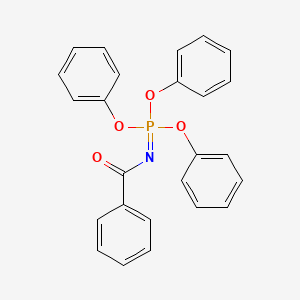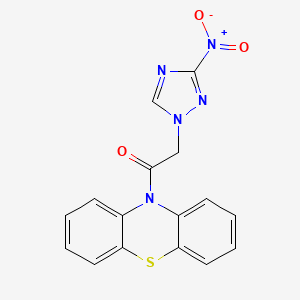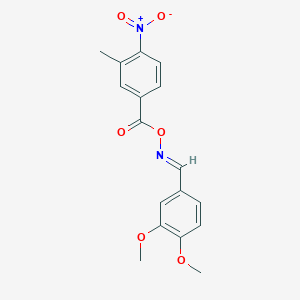![molecular formula C13H12F3N3O2 B14949802 N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a trifluoroacetyl group attached to a cyclopentene ring, which is further connected to a pyridine-2-carbohydrazide moiety. The presence of the trifluoroacetyl group imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through a cyclization reaction. This can be achieved using a suitable diene and a dienophile under controlled conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction, using trifluoroacetic anhydride and a Lewis acid catalyst.
Coupling with Pyridine-2-carbohydrazide: The final step involves coupling the trifluoroacetylated cyclopentene with pyridine-2-carbohydrazide. This can be achieved through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s hydrazide moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide
- N’-[2-(Trifluoroacetyl)-1-cyclopenten-1-yl]isonicotinohydrazide
Uniqueness
N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide is unique due to the presence of the pyridine-2-carbohydrazide moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents or structural features, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C13H12F3N3O2 |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)11(20)8-4-3-6-9(8)18-19-12(21)10-5-1-2-7-17-10/h1-2,5,7,18H,3-4,6H2,(H,19,21) |
Clé InChI |
NTXXOSZVHZIJHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)NNC(=O)C2=CC=CC=N2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)




